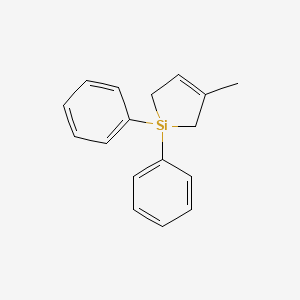
1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene is an organosilicon compound with the molecular formula C17H18Si . It is a member of the silacyclopentene family, characterized by a five-membered ring containing silicon. This compound is notable for its unique structural features, including two phenyl groups and a methyl group attached to the silicon atom, which impart distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene typically involves the reaction of diphenylmethylsilane with a suitable cyclizing agent. One common method is the cyclization of diphenylmethylsilane using a strong base like sodium hydride (NaH) in an inert solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into silanes.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or ozone (O3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silacyclopentenes depending on the reagents used.
Scientific Research Applications
1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, facilitating the formation of complex structures. The phenyl groups provide steric hindrance, influencing the compound’s reactivity and stability. The pathways involved include nucleophilic substitution and addition reactions, which are crucial for its applications in synthesis and material science.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-1-silacyclopent-3-ene
- 1,1-Diphenyl-1-silacyclopent-3-ene
- 1-Methyl-1-phenyl-1-silacyclopent-3-ene
Uniqueness
1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene is unique due to the presence of both phenyl and methyl groups attached to the silicon atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications compared to its analogs.
Properties
CAS No. |
51343-48-7 |
|---|---|
Molecular Formula |
C17H18Si |
Molecular Weight |
250.41 g/mol |
IUPAC Name |
3-methyl-1,1-diphenyl-2,5-dihydrosilole |
InChI |
InChI=1S/C17H18Si/c1-15-12-13-18(14-15,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-12H,13-14H2,1H3 |
InChI Key |
NSIPEFHHLTVFKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC[Si](C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















